- Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides, Green Chemistry, 2021, 23(14), 5049-5055

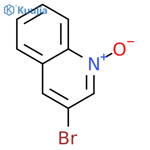

Cas no 939-16-2 (3-Bromoquinolin-2(1H)-one)

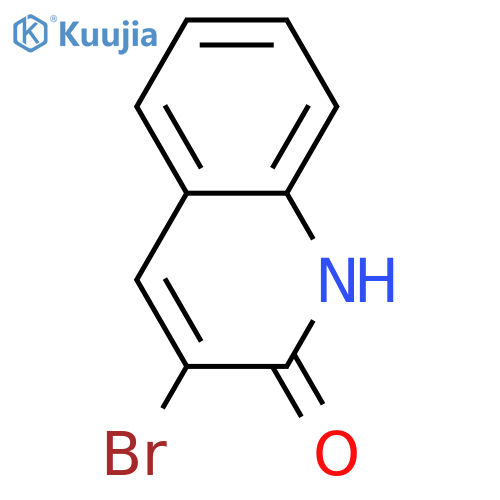

3-Bromoquinolin-2(1H)-one structure

Nombre del producto:3-Bromoquinolin-2(1H)-one

Número CAS:939-16-2

MF:C9H6BrNO

Megavatios:224.054041385651

MDL:MFCD00234482

CID:811993

PubChem ID:268338

3-Bromoquinolin-2(1H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 3-Bromoquinolin-2(1H)-one

- 2(1H)-Quinolinone,3-bromo-

- 3-Bromo-1H-quinolin-2-one

- 3-bromo-2-quinolinol

- 3-bromo-1-quinolin-2-one

- 3-Bromo-2-hydroxyquinoline

- 3-bromo-2-quinolinol(SALTDATA: FREE)

- 3-bromoquinolin-2-one

- bromo-quinolone

- 3-Bromo-2-quinolinone

- 3-Bromocarbostyril

- NSC 108495

- 3-Bromo-2(1H)-quinolinone (ACI)

- Carbostyril, 3-bromo- (7CI, 8CI)

- 3-Bromo-1,2-dihydroquinolin-2-one

- 3-Bromoquinolin-2-ol

- CS-0193885

- AC-17753

- 3-bromo-1H-quinoline-2-one

- F10206

- AKOS006338139

- Brom-o-Oxychinolin

- NSC-108495

- bromohydroxyquinoline

- AGARPHPERRYPRP-UHFFFAOYSA-N

- MFCD09029798

- NSC108495

- LS-12842

- J-511811

- AKOS015962583

- EN300-201304

- Z3038092306

- MFCD00234482

- DTXSID90296258

- 3-Bromo-2-hydroxyquinoline, 95%

- 939-16-2

- SCHEMBL667882

- DB-079729

- MB06803

- SY259624

-

- MDL: MFCD00234482

- Renchi: 1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)

- Clave inchi: AGARPHPERRYPRP-UHFFFAOYSA-N

- Sonrisas: O=C1C(Br)=CC2C(=CC=CC=2)N1

Atributos calculados

- Calidad precisa: 222.96300

- Masa isotópica única: 222.963

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 237

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 29.1A^2

- Xlogp3: 2.2

Propiedades experimentales

- Denso: 1.666±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 260-265 °C

- Punto de ebullición: 395.2°Cat760mmHg

- Punto de inflamación: 192.8°C

- índice de refracción: 1.654

- Disolución: Slightly soluble (0.31 g/l) (25 º C),

- PSA: 33.12000

- Logp: 2.70290

3-Bromoquinolin-2(1H)-one Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H302-H315-H318-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-37/38-41

- Instrucciones de Seguridad: 26-39

-

Señalización de mercancías peligrosas:

3-Bromoquinolin-2(1H)-one Datos Aduaneros

- Código HS:2933790090

- Datos Aduaneros:

China Customs Code:

2933790090Overview:

2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

3-Bromoquinolin-2(1H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B292550-10mg |

3-Bromoquinolin-2(1H)-one |

939-16-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM145102-1g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95%+ | 1g |

$351 | 2024-07-19 | |

| Enamine | EN300-201304-0.1g |

3-bromoquinolin-2-ol |

939-16-2 | 95.0% | 0.1g |

$54.0 | 2025-02-20 | |

| Chemenu | CM145102-1g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 1g |

$384 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02234-5g |

3-bromo-1h-quinolin-2-one |

939-16-2 | 95% | 5g |

$1050 | 2023-09-07 | |

| TRC | B292550-50mg |

3-Bromoquinolin-2(1H)-one |

939-16-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y0998146-5g |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 5g |

$450 | 2024-08-02 | |

| Enamine | EN300-201304-0.5g |

3-bromoquinolin-2-ol |

939-16-2 | 95.0% | 0.5g |

$140.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1009498-500mg |

3-Bromo-1H-quinolin-2-one |

939-16-2 | 95% | 500mg |

$235 | 2024-07-28 | |

| abcr | AB268152-1 g |

3-Bromo-2-quinolinol; 95% |

939-16-2 | 1g |

€451.10 | 2022-06-11 |

3-Bromoquinolin-2(1H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Acridinium, 1,8-dimethoxy-9-(2-methylphenyl)-10-phenyl-, chloride (1:1) Solvents: Dimethyl sulfoxide ; 8 h, rt

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

Referencia

- Investigations on the 4-Quinolone-3-Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach, ChemMedChem, 2012, 7(5), 920-934

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

1.2 Reagents: Benzoyl chloride

1.2 Reagents: Benzoyl chloride

Referencia

- A novel and efficient synthesis of 2,3-dichloroquinoline, Synthetic Communications, 2000, 30(3), 427-432

Métodos de producción 5

Condiciones de reacción

Referencia

- Visible light mediated catalytic synthesis of quinolones and isoquinolones, India, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

Referencia

- Nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and us in the treatment of arrhythmia, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C

Referencia

- Silver-Catalyzed Enantioselective Sulfimidation Mediated by Hydrogen Bonding Interactions, Angewandte Chemie, 2021, 60(14), 7920-7926

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C

Referencia

- Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition, Organic Letters, 2021, 23(5), 1829-1834

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 2 h, rt

Referencia

- 2,4-Dioxoquinazoline-6-sulfonamide derivatives as inhibitors of PARG and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Tosyl chloride , Benzoyl chloride , Acetic anhydride , Potassium carbonate

Referencia

- Reactions of 3-substituted quinoline 1-oxides with acylating agents, Heterocycles, 1991, 32(8), 1579-86

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ; 48 h, rt

Referencia

- Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates, Organic Letters, 2018, 20(22), 6984-6989

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Thiourea , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; 0 °C; 12 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate ; rt

Referencia

- Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea, Journal of Organic Chemistry, 2023, 88(2), 1018-1023

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Methanesulfonyl chloride , Water ; 1 - 8 min, rt

Referencia

- Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Zinc bromide Solvents: Toluene ; 3 h

Referencia

- Method for preparation of 2-quinolinone compounds, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Methyltrioxorhenium Solvents: Tetrahydrofuran ; 5 - 15 min, 20 °C

1.2 48 - 72 h, 20 - 25 °C

1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C

1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C

1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C

1.2 48 - 72 h, 20 - 25 °C

1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C

1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C

1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C

Referencia

- A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor, Journal of Organic Chemistry, 2005, 70(1), 175-178

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 16 h, rt

Referencia

- Preparation of 2,6-dioxopiperidin-3-yl thiols as cereblon ligands and therapeutic uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

1.2 4 d, rt

1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt

1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt

Referencia

- Preparation of nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of arrhythmia, Japan, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Diisopropyl azodicarboxylate , Water Catalysts: Palladium chloride Solvents: Acetonitrile ; 16 h, 90 °C

Referencia

- Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate, Organic & Biomolecular Chemistry, 2018, 16(10), 1632-1635

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 - 10 °C; 3 h, rt

Referencia

- A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions, Tetrahedron, 2013, 69(45), 9512-9519

3-Bromoquinolin-2(1H)-one Raw materials

- 3-Bromoquinoline-1-oxide

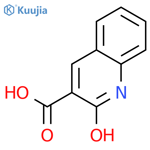

- 2-oxo-1,2-dihydroquinoline-3-carboxylic acid

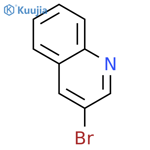

- 3-Bromoquinoline

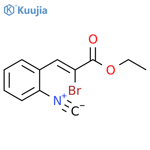

- Ethyl (2Z)-2-bromo-3-(2-isocyanophenyl)-2-propenoate

3-Bromoquinolin-2(1H)-one Preparation Products

3-Bromoquinolin-2(1H)-one Literatura relevante

-

Meiju Niu,Zhen Li,Xiao Li,Xianqiang Huang RSC Adv. 2016 6 98171

-

2. Effect of temperature on the solid-state molecular structure of [Fe3(CO)12]Dario Braga,Fabrizia Grepioni,Louis J. Farrugia,Brian F. G. Johnson J. Chem. Soc. Dalton Trans. 1994 2911

-

Jelena Vasiljeva,Marina Makrecka-Kuka,Ilona Domracheva,Karlis Vilks,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2022 46 7424

-

Tsung-Han Chuang,Che-Ping Chuang Org. Biomol. Chem. 2018 16 7265

-

5. Reversible carbon–nitrogen bond formation in the isomerisation of triosmium compounds derived from t-butyldiazomethane (ButCHN2); the X-ray crystal structure of [Os3H2(ButCHNNCO)(CO)8(PMe2Ph)]Antony J. Deeming,Yoshio Fuchita,Kenneth Hardcastle,Kim Henrick,Mary McPartlin J. Chem. Soc. Dalton Trans. 1986 2259

939-16-2 (3-Bromoquinolin-2(1H)-one) Productos relacionados

- 1153252-25-5(N-Methyl 5-bromo-2-fluoroaniline)

- 1552917-97-1(1,3,5-Triazine-2(1H)-thione, 6-amino-4-cyclohexyl-)

- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)

- 1807291-14-0(Methyl 4-cyano-3-iodo-5-(trifluoromethylthio)benzoate)

- 2138201-19-9(5-bromo-1-(2-methylcyclopropyl)methyl-1H-1,2,4-triazol-3-amine)

- 1167055-36-8(ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate)

- 4374-36-1(1-Propanone, 1-(3-bromo-4-methoxyphenyl)-)

- 94839-07-3((2H-1,3-benzodioxol-5-yl)boronic acid)

- 1804516-37-7(Ethyl 3-cyano-2-trifluoromethyl-5-(trifluoromethylthio)benzoate)

- 32253-83-1(2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:939-16-2)3-Bromoquinolin-2(1H)-one

Pureza:99%

Cantidad:1g

Precio ($):313.0